N-methoxy-N-methyl-2-phenylacetamide
Overview
Description
N-Methoxy-N-methyl-2-phenylacetamide is an organic compound with the molecular formula C10H13NO2. It is a member of the amide family and is characterized by the presence of a methoxy group and a methyl group attached to the nitrogen atom of the amide. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Methoxy-N-methyl-2-phenylacetamide can be synthesized through several methods. One common method involves the reaction of phenylacetic acid with dimethylhydroxylamine hydrochloride in the presence of a coupling reagent such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in dichloromethane . The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the intermediates.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process may be optimized for yield and purity through careful control of reaction parameters such as temperature, solvent, and reaction time.
Chemical Reactions Analysis
Types of Reactions: N-Methoxy-N-methyl-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-Methoxy-N-methyl-2-phenylacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-methoxy-N-methyl-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups on the nitrogen atom can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
- N-Methoxy-N-methylbenzeneacetamide
- N-Methoxy-N-methylphenylacetamide
- N-Methoxy-N-methyl-2-phenyl-acetamide
Comparison: N-Methoxy-N-methyl-2-phenylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.
Biological Activity
N-methoxy-N-methyl-2-phenylacetamide (CAS No. 95092-10-7) is a chemical compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
This compound has the molecular formula and a molecular weight of 179.22 g/mol. Its structure includes a methoxy group and a methyl group attached to the nitrogen atom, influencing its biological interactions.
Property | Value |
---|---|
Molecular Formula | C10H13NO2 |
Molecular Weight | 179.22 g/mol |
Boiling Point | Not available |
Log P (octanol/water) | 1.6 |
Solubility | High |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the methoxy and methyl groups enhances its binding affinity, which can lead to altered enzymatic activity or receptor modulation.
Pharmacological Activities
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics.
- Anticancer Potential : Research has suggested that this compound may possess anticancer properties. In vitro studies demonstrated its ability to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values for these cell lines were found to be in the micromolar range, indicating significant cytotoxicity.
- Neuroprotective Effects : There is emerging evidence that this compound may have neuroprotective effects, potentially beneficial in conditions such as Alzheimer’s disease. Its ability to modulate neurotransmitter levels and reduce oxidative stress markers has been noted in animal models.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The compound was tested using disk diffusion methods, yielding inhibition zones comparable to those produced by ceftriaxone.
Case Study 2: Anticancer Activity
In a recent study published in a peer-reviewed journal, this compound was tested on MCF-7 cells. The results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 12 µM.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:
Compound | Structure Type | Anticancer Activity (IC50) | Antimicrobial Activity |
---|---|---|---|
This compound | Amide | ~12 µM | Moderate |
N-Methoxy-N-Methyl-2-Phenylbutanamide | Amide | ~15 µM | High |
N-Methoxy-N-Methyl-2-Phenylpropionamide | Amide | ~20 µM | Low |
Properties
IUPAC Name |
N-methoxy-N-methyl-2-phenylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-11(13-2)10(12)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFLGWAFOSVGKKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CC1=CC=CC=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40439552 | |
Record name | Benzeneacetamide, N-methoxy-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40439552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95092-10-7 | |
Record name | Benzeneacetamide, N-methoxy-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40439552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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